molecular formula C19H22Cl2N2O3 B2867739 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol CAS No. 300816-43-7

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2867739
CAS No.: 300816-43-7
M. Wt: 397.3
InChI Key: IUYHQXQULKHTOS-UHFFFAOYSA-N
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Description

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features both carbazole and amino alcohol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,6-dichlorocarbazole and bis(2-hydroxyethyl)amine.

    Reaction Conditions: The initial step involves the nucleophilic substitution of 3,6-dichlorocarbazole with bis(2-hydroxyethyl)amine under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Intermediate Formation: This reaction forms an intermediate, which is then subjected to further functionalization to introduce the propan-2-ol group.

    Final Product: The final step involves the reduction or hydrolysis of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the dichloro substitution, which may affect its reactivity and applications.

    1-[bis(2-hydroxyethyl)amino]-3-(3,6-dimethyl-9H-carbazol-9-yl)propan-2-ol: The presence of methyl groups instead of chlorine atoms can lead to different chemical properties and uses.

Uniqueness

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYHQXQULKHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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